Copper(II) phosphate, Cu₃(PO₄)₂, is a water-insoluble, thermally stable inorganic compound that serves as a solid-state source of both copper(II) ions and phosphate. Unlike highly soluble copper salts such as copper(II) sulfate or nitrate, its primary procurement value lies in applications where low solubility is a critical performance-enabling feature. This includes its use as a heterogeneous catalyst, a precursor for solid-state synthesis of advanced materials like battery cathodes, and in formulations requiring controlled ion release rather than immediate dissolution.
Direct substitution of Copper(II) phosphate with commodity salts like copper(II) sulfate or nitrate is invalid for performance-critical applications. The inherent insolubility of Cu₃(PO₄)₂ is a functional property, not a limitation; it provides stability against leaching in catalytic systems, enables its use as a solid-state precursor, and allows for controlled, slow release of copper and phosphate ions in agricultural or coating applications. Soluble salts provide an immediate, uncontrolled flood of Cu²⁺ ions, fundamentally altering reaction kinetics, material morphology, and system stability, making them unsuitable for processes designed around a solid-phase reactant or catalyst.
As a cathode material for rechargeable lithium batteries, Copper(II) phosphate operates on a high-capacity conversion mechanism, fundamentally differing from the intercalation mechanism of common phosphate cathodes like Lithium Iron Phosphate (LiFePO₄). In laboratory tests, carbon-coated Cu₃(PO₄)₂ delivered a reversible capacity of 360 mAh/g, more than double the theoretical capacity of LiFePO₄ (170 mAh/g). This performance is attributed to the complete reduction of Cu²⁺ to Cu⁰, a multi-electron reaction that offers a significant advantage in charge storage density over the single-electron Fe²⁺/Fe³⁺ redox couple in LiFePO₄.
| Evidence Dimension | Reversible Specific Capacity |
| Target Compound Data | 360 mAh/g (for Cu₃(PO₄)₂/C composite) |
| Comparator Or Baseline | Lithium Iron Phosphate (LiFePO₄): ~170 mAh/g (theoretical) |
| Quantified Difference | >111% higher capacity than LiFePO₄ |
| Conditions | Electrochemical cycling in a Li-ion battery configuration. |
For researchers developing next-generation energy storage, Cu₃(PO₄)₂ offers a pathway to significantly higher capacity cathodes compared to the industry-standard LiFePO₄.
In a direct comparison for the degradation of the antibiotic ciprofloxacin via a Fenton-like process, Copper(II) phosphate demonstrated significantly higher catalytic activity than Copper(II) oxide (CuO), a common alternative catalyst. The pseudo-first-order reaction rate for Cu₃(PO₄)₂ was 0.00155 min⁻¹, approximately 7 times higher than the rate for commercial CuO (0.00023 min⁻¹). When assisted by visible light, the performance gap widened further, with the Cu₃(PO₄)₂ rate increasing to 0.00445 min⁻¹, establishing its superior ability to generate reactive oxygen species for pollutant degradation.
| Evidence Dimension | Pseudo-first-order reaction rate (k_obs) |
| Target Compound Data | 0.00155 min⁻¹ |
| Comparator Or Baseline | Copper(II) Oxide (CuO): 0.00023 min⁻¹ |
| Quantified Difference | ~574% higher reaction rate |
| Conditions | Fenton-like degradation of ciprofloxacin. |
This compound is a more efficient choice than CuO for developing heterogeneous catalysts for advanced oxidation processes, leading to faster and more complete degradation of organic pollutants.
The thermal stability of Copper(II) phosphate makes it suitable for high-temperature catalytic processes where other common copper salts would decompose. In a study on the stoichiometric oxidation of benzene to phenol, Copper(II) phosphate required a reaction temperature of approximately 500 °C. In the same process, Copper(II) sulfate was effective at a much lower temperature of around 300 °C, indicating its lower thermal stability. This 200 °C difference in operating temperature highlights the superior robustness of the phosphate form for demanding, high-temperature gas-phase applications.
| Evidence Dimension | Optimal Reaction Temperature |
| Target Compound Data | ~500 °C |
| Comparator Or Baseline | Copper(II) Sulfate: ~300 °C |
| Quantified Difference | ~200 °C higher operating temperature |
| Conditions | Stoichiometric gas-phase oxidation of benzene to phenol. |
For high-temperature catalytic syntheses, Cu₃(PO₄)₂ provides a more stable and robust platform than common copper salts like sulfate, preventing premature catalyst degradation and enabling a wider operational window.
This compound is a primary candidate for research into post-intercalation cathode materials. Its ability to undergo a multi-electron conversion reaction allows for the design of cells with specific capacities significantly exceeding the ~170 mAh/g limit of LiFePO₄, making it suitable for projects targeting next-generation energy density.
Due to its demonstrated kinetic advantages over CuO, Copper(II) phosphate is the indicated choice for developing robust, solid-phase catalysts for Fenton-like and photo-Fenton-like water treatment systems. Its higher efficiency translates to potentially lower catalyst loading and faster processing times for degrading persistent organic pollutants.
The superior thermal stability compared to copper salts like sulfate makes Cu₃(PO₄)₂ a preferred material for catalytic processes operating at or above 400-500 °C, such as selective oxidation of hydrocarbons. Its stability ensures the integrity of the active sites under demanding process conditions.
Irritant;Environmental Hazard